1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride
Overview
Description
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C18H30Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine derivative.
Addition of the Piperidinyl Group: The piperidinyl group is introduced through a similar nucleophilic substitution reaction, where a piperidinyl halide reacts with the intermediate compound.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl groups, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl halides or piperidinyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
Piperazine: The parent compound, which has a simpler structure and is widely used in medicinal chemistry.
1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring, known for its stimulant properties.
4-Benzylpiperidine: A compound with a benzyl group attached to a piperidine ring, studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with significant biological activity, particularly in the context of central nervous system (CNS) pharmacology. Its unique structure incorporates both piperazine and piperidine moieties, which contribute to its pharmacological properties. The molecular formula is C₁₈H₃₁Cl₂N₃, with a molecular weight of approximately 360.4 g/mol.
Biological Activity
This compound primarily functions as a dopamine reuptake inhibitor , which suggests potential applications in treating disorders related to dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, research indicates that this compound may interact with various neurotransmitter receptors beyond dopamine, including serotonin receptors, broadening its pharmacological profile.
The compound's mechanism involves:
- Dopamine Reuptake Inhibition : Enhances dopamine levels in the synaptic cleft, potentially improving mood and attention.
- Serotonin Receptor Interaction : May influence mood regulation and anxiety levels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies have shown that structural modifications can significantly affect the binding affinity and activity at various receptor types. For instance, compounds structurally similar to this compound have been evaluated for their effects on dopamine transporters and serotonin transporters, revealing distinct patterns of activity based on specific substituents .
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds with structural similarities and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Vanoxerine | Piperidine derivative | Selective dopamine reuptake inhibitor; used in ADHD treatment |
GBR-12,935 | Piperazine derivative | Potent effects on dopamine transporters |
1-Benzyl-4-(cyclohexylamino)piperidine | Piperidine derivative | Exhibits analgesic properties |
This comparative analysis highlights the dual functionality of this compound as both a piperazine and piperidine derivative, suggesting potential for unique pharmacological effects not observed in other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Dopamine Transporter Affinity : Research has shown that modifications in the piperidine ring can enhance or reduce affinity for dopamine transporters. For example, compounds with specific substituents exhibited varying degrees of potency in inhibiting dopamine reuptake .
- CNS Stimulant Effects : In vivo studies indicated that similar compounds produced stimulant effects, supporting their potential use in treating CNS disorders.
- Receptor Interaction Profiles : Further investigations into receptor interactions revealed that variations in chemical structure could lead to significant differences in therapeutic outcomes, emphasizing the importance of SAR studies in drug development .
Properties
IUPAC Name |
1-benzyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-5-18(6-3-1)16-21-13-11-20(12-14-21)10-8-17-7-4-9-19-15-17;;/h1-3,5-6,17,19H,4,7-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMIMUDLFAEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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